N-[1-(difluoromethyl)pyrazol-4-yl]-1-phenylcyclopropane-1-carboxamide
Description
N-[1-(difluoromethyl)pyrazol-4-yl]-1-phenylcyclopropane-1-carboxamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to a phenylcyclopropane carboxamide moiety. The presence of the difluoromethyl group is particularly noteworthy as it can influence the compound’s chemical properties and biological activities.
Properties
IUPAC Name |
N-[1-(difluoromethyl)pyrazol-4-yl]-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O/c15-13(16)19-9-11(8-17-19)18-12(20)14(6-7-14)10-4-2-1-3-5-10/h1-5,8-9,13H,6-7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQMEXLOYVORDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CN(N=C3)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(difluoromethyl)pyrazol-4-yl]-1-phenylcyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of a pyrazole derivative, followed by the introduction of the phenylcyclopropane carboxamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
For example, the difluoromethylation process can be carried out using difluorocarbene reagents under controlled conditions . The subsequent steps may involve coupling reactions, cyclopropanation, and amide formation, each requiring specific catalysts and solvents to optimize the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure consistency and cost-effectiveness. Industrial production methods may also incorporate continuous flow techniques and automated systems to enhance the efficiency and safety of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(difluoromethyl)pyrazol-4-yl]-1-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield difluoromethyl pyrazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups .
Scientific Research Applications
N-[1-(difluoromethyl)pyrazol-4-yl]-1-phenylcyclopropane-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(difluoromethyl)pyrazol-4-yl]-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . For example, the compound may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain, leading to antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethyl pyrazole derivatives and phenylcyclopropane carboxamides, such as:
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
- N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
N-[1-(difluoromethyl)pyrazol-4-yl]-1-phenylcyclopropane-1-carboxamide stands out due to its unique combination of a difluoromethyl group and a phenylcyclopropane carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
